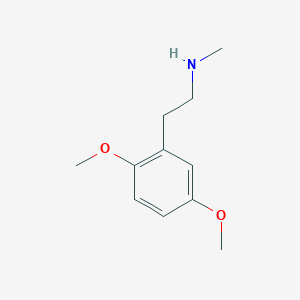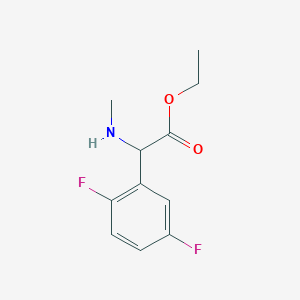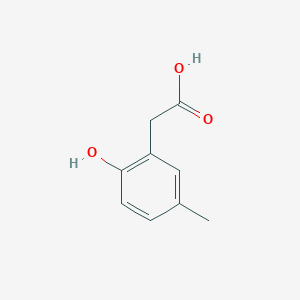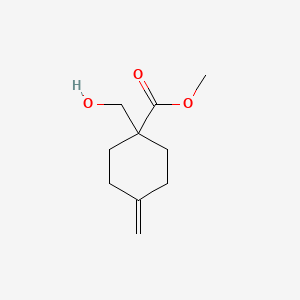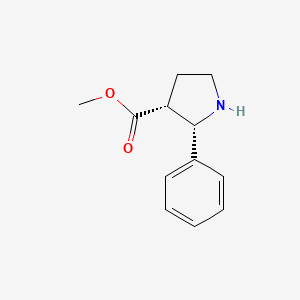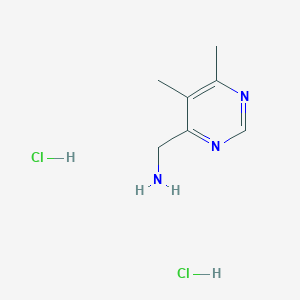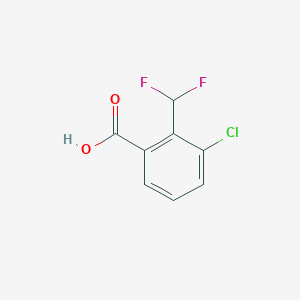
3-Chloro-2-(difluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its unique chemical properties and biological activities have made it an essential tool for scientists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(difluoromethyl)benzoic acid can be achieved through various methods. One common approach involves the reaction of 3-chloro-o-xylenes with acetic acid and a cobalt manganese bromine catalyst. The mixture is heated to 200-205°C under oxygen pressure, followed by solvent removal and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow nitration and etherification reactions, utilizing advanced catalysts and solvents to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: The compound can undergo substitution reactions, such as halogenation and nitration
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
Major products formed from these reactions include various benzoic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Chloro-2-(difluoromethyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-2-(difluoromethyl)benzoic acid include:
- 3-(Trifluoromethyl)benzoic acid
- 3-Chloro-4-(trifluoromethyl)benzoic acid
- 2-Chloro-5-(trifluoromethyl)benzoic acid .
Uniqueness
What sets this compound apart is its unique combination of chlorine and difluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C8H5ClF2O2 |
|---|---|
Molecular Weight |
206.57 g/mol |
IUPAC Name |
3-chloro-2-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5ClF2O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13) |
InChI Key |
VFQIADYIOVJVNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13537342.png)
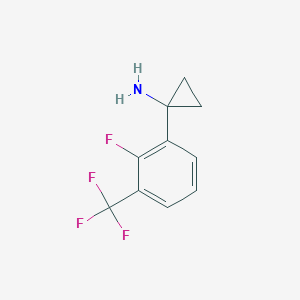
![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
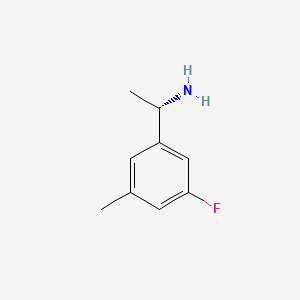
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
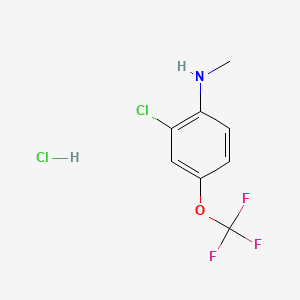
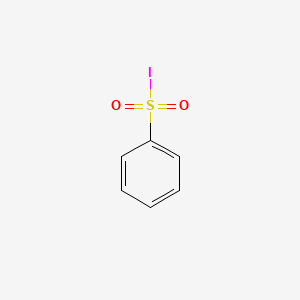
![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)
